molecular formula C21H21N3O3S B3312247 4-methoxy-N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 946305-22-2

4-methoxy-N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No.: B3312247
CAS No.: 946305-22-2
M. Wt: 395.5 g/mol
InChI Key: ICESDFYZRFWUNB-UHFFFAOYSA-N
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Description

4-Methoxy-N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a heterocyclic compound featuring a thiazole core linked to a 4-methoxybenzamide moiety and a 4-methylbenzyl-substituted ethylamide side chain.

Properties

IUPAC Name

4-methoxy-N-[4-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-14-3-5-15(6-4-14)12-22-19(25)11-17-13-28-21(23-17)24-20(26)16-7-9-18(27-2)10-8-16/h3-10,13H,11-12H2,1-2H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICESDFYZRFWUNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-methoxy-N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide, with a molecular formula of C25H23N3O3S2, is a compound of interest in medicinal chemistry. Its structure suggests potential biological activities due to the presence of functional groups that typically interact with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular FormulaC25H23N3O3S2
Molar Mass477.6 g/mol
Density1.36±0.1 g/cm³ (Predicted)
pKa12.20±0.43 (Predicted)

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The thiazole and benzamide moieties may facilitate binding to active sites, influencing signaling pathways and cellular processes.

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease pathways.
  • Receptor Modulation : Potential interactions with receptors could modulate physiological responses, making it a candidate for therapeutic applications.

Antitumor Activity

Research has indicated that compounds containing thiazole rings exhibit significant antitumor properties. For instance, derivatives similar to this compound have shown:

  • Cytotoxicity : Some thiazole derivatives demonstrated IC50 values below 2 µg/mL against various cancer cell lines, indicating potent cytotoxic effects .

Antiviral Activity

In related studies, benzamide derivatives have been evaluated for their antiviral properties:

  • Hepatitis B Virus (HBV) : Compounds structurally similar to this compound have shown promising results against HBV with IC50 values around 1.99 µM for wild-type strains .

Case Studies

  • Anticancer Research : A study involving thiazole-containing compounds revealed that specific substitutions on the phenyl ring significantly enhanced cytotoxic activity against breast cancer cell lines . The presence of electron-donating groups was crucial for increasing potency.
  • Antiviral Studies : Another investigation assessed the antiviral efficacy of benzamide derivatives against HBV. The results indicated that modifications to the benzamide structure could lead to enhanced antiviral activity .

Comparison with Similar Compounds

Thiazole-Triazole Hybrids ()

  • Compound 2: Structure: Ethyl 2-(2-(4-((1-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)acetamido)-4-methylthiazole-5-carboxylate Molecular Formula: C₃₄H₂₈N₇O₃S₂ Melting Point: 195–196°C Yield: 72% Key Features: Incorporation of a carboxylate ester improves solubility compared to the target compound’s methylbenzyl group .

Comparison :

  • The target compound lacks a triazole ring but retains the thiazole-amide backbone.
  • Higher yield (72%) in Compound 2 suggests efficient click chemistry or azide-alkyne cycloaddition methods, which could inspire optimization of the target’s synthesis .

Thiazole-Indole Antimicrobial Agents ()

  • Compound 6e: Structure: 2-(2-((4-(5-Methoxy-1H-indol-3-yl)thiazol-2-yl)amino)-2-oxoethyl)benzoic acid Melting Point: 245–247°C Yield: 71% Key Features: Indole-thiazole hybrids exhibit broad-spectrum antimicrobial activity against Gram-negative and Gram-positive bacteria .

Comparison :

  • Higher melting points in indole derivatives (e.g., 245–247°C vs. ~200°C in triazole analogs) suggest increased crystallinity due to hydrogen bonding from indole NH groups .

Urea-Linked Thiazole Derivatives ()

  • Compound 1g :
    • Structure : 1-(4-(4-((4-(2-(2-(2-Hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea
    • Melting Point : 205–207°C
    • Yield : 78.4%
    • Key Features : Urea and hydrazine groups confer anti-inflammatory activity by modulating LPS-induced pathways .

Comparison :

  • The target compound’s simpler amide side chain contrasts with the urea-hydrazine motif, likely reducing polar interactions but improving metabolic stability.
  • Higher yields (78.4%) in urea derivatives highlight the efficiency of coupling reactions, which could be applied to the target’s synthesis .

Methoxybenzamide-Imidazole Hybrids ()

Comparison :

  • The target compound’s thiazole ring may offer different electronic properties compared to imidazole, affecting binding affinity in neurological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
4-methoxy-N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

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